molecular formula C22H27N3O B593681 Cumyl-PINACA CAS No. 1400742-15-5

Cumyl-PINACA

Cat. No.: B593681
CAS No.: 1400742-15-5
M. Wt: 349.5 g/mol
InChI Key: LCBASRYREGWIJT-UHFFFAOYSA-N
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Preparation Methods

  • Synthetic routes for CUMYL-PINACA involve chemical synthesis.
  • Specific reaction conditions and industrial production methods are not widely documented in the public domain.
  • Chemical Reactions Analysis

    • CUMYL-PINACA may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not explicitly reported.
    • Major products formed from these reactions remain undisclosed.
  • Scientific Research Applications

  • Mechanism of Action

    • The compound exerts its effects by binding to cannabinoid receptors (CB₁ and CB₂).
    • Molecular targets and pathways involved in its action require further investigation.
  • Comparison with Similar Compounds

    Biological Activity

    Cumyl-PINACA, a synthetic cannabinoid, has garnered attention for its potent biological activity, particularly as a cannabinoid receptor agonist. This article explores its pharmacological properties, metabolism, and implications for public health, supported by data tables and case studies.

    Overview of this compound

    This compound is part of a class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol (THC), the active component of cannabis. Its structure includes a cumyl group and an indazole core, which contribute to its binding affinity and efficacy at cannabinoid receptors.

    Biological Activity

    Binding Affinity and Efficacy:
    this compound exhibits high binding affinity for the cannabinoid receptors CB1 and CB2. Research indicates that it acts as a full agonist at these receptors, with an EC50 value of approximately 0.06 nM at the CB1 receptor, making it one of the most potent synthetic cannabinoids tested .

    Table 1: Binding Affinities and Functional Activities

    CompoundReceptorKi (nM)EC50 (nM)
    This compoundCB12.60.06
    5F-Cumyl-PINACACB114.70.06
    CUMYL-4CN-BINACACB12.60.58

    The data shows that this compound has a significantly lower EC50 compared to other synthetic cannabinoids, indicating its high potency .

    Metabolism

    The metabolism of this compound has been studied to understand its pharmacokinetics and potential metabolites. Research highlights that the primary metabolic pathways involve hydroxylation and N-dealkylation, similar to other synthetic cannabinoids like AM-2201 and JWH-018 .

    Table 2: Metabolic Pathways of this compound

    Metabolic ProcessDescription
    HydroxylationAddition of hydroxyl groups
    N-DealkylationRemoval of alkyl groups from nitrogen
    GlucuronidationConjugation with glucuronic acid

    These metabolic processes can lead to various metabolites detectable in biological samples, which are crucial for forensic analysis and understanding the drug's effects on human health.

    Case Study 1: Public Health Implications

    In a case reported in Trieste, Italy, individuals experienced severe adverse effects after inhaling products containing synthetic cannabinoids labeled as "Che Sballo platinum." Analysis revealed the presence of 5F-Cumyl-PINACA, leading to symptoms such as hallucinations and tachycardia. The findings underscore the need for awareness regarding the potency and risks associated with synthetic cannabinoids .

    Case Study 2: E-Liquid Analysis

    A study examining e-liquids for electronic cigarettes found that this compound was the most potent substance among those tested. The implications of its use in vaping products raise concerns about the health risks posed to users, particularly adolescents .

    Q & A

    Basic Research Questions

    Q. What analytical methods are recommended for identifying Cumyl-PINACA in biological and non-biological samples?

    this compound and its metabolites can be identified using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography quadrupole time-of-flight (LC-QTOF) techniques. These methods allow precise detection of parent compounds and metabolites based on retention times, ion ratios, and product ion spectra. For example, GC-MS is effective for screening plant-like materials, while LC-QTOF is critical for detecting low-concentration metabolites in urine . Reference standards and pooled human liver microsomes (pHLM) are essential for validating analytical results .

    Q. What are the primary metabolic pathways of this compound in humans?

    Phase I metabolism of this compound involves hydroxylation at the N-pentyl side chain and dihydrodiol formation at the indazole ring. The most abundant urinary metabolite is the monohydroxylated N-pentyl derivative (A08), detectable for over 8 days post-ingestion. Hydrolytic defluorination is observed in fluorinated analogs like 5F-Cumyl-PINACA, producing N-(5-hydroxypentyl) metabolites. Conjugation (e.g., glucuronidation) is expected prior to urinary excretion, necessitating enzymatic hydrolysis during sample preparation .

    Q. How does this compound interact with cannabinoid receptors, and what is its relative potency?

    this compound acts as a full agonist at CB1 receptors with high potency (EC50 = 0.06 nM in cAMP assays). Its fluorinated analog, 5F-Cumyl-PINACA, shows similar receptor activity but lower potency in some studies. Assay choice (e.g., cAMP vs. [35S]GTPγS binding) significantly impacts potency measurements due to differences in receptor expression and signaling pathways .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported CB1 receptor potency values for this compound across studies?

    Discrepancies arise from assay-specific factors:

    • Cell lines : Mouse AtT-20 neuroblastoma vs. human embryonic kidney (HEK) cells exhibit varying receptor densities .
    • Signaling pathways : cAMP assays measure Gαi inhibition, while [35S]GTPγS binding assesses G-protein activation .
    • Reference standards : Variations in compound purity or stability affect results. To address contradictions, researchers should standardize assay protocols, validate reference materials, and report methodological details (e.g., cell type, buffer conditions) .

    Q. What experimental designs are optimal for differentiating between this compound and its fluorinated analogs in metabolic studies?

    Key strategies include:

    • Targeted metabolite screening : Prioritize unique metabolites like A09 (this compound-specific) and B03 (5F-Cumyl-PINACA-specific) .
    • High-resolution mass spectrometry (HRMS) : Differentiate defluorinated metabolites (e.g., B04 in 5F-Cumyl-PINACA) from non-fluorinated analogs using exact mass and isotope patterns .
    • Cross-validation : Compare in vitro (pHLM) and in vivo (urine) metabolite profiles to confirm specificity .

    Q. What ethical and methodological challenges arise in human self-administration studies of synthetic cannabinoids like this compound?

    Ethical considerations include:

    • Dose justification : Use sub-threshold doses (e.g., 0.6 mg) to minimize psychoactive effects while enabling metabolite detection .
    • Informed consent : Disclose risks of unknown long-term toxicity. Methodologically, controlled studies require:
    • Longitudinal sampling : Collect serum/urine over extended periods (e.g., 17 hours for serum, 8 days for urine) to capture pharmacokinetic profiles .
    • Negative controls : Pre-ingestion urine samples to rule out background contamination .

    Q. How can researchers improve the detection window and sensitivity of this compound metabolites in forensic toxicology?

    • Enzymatic hydrolysis : Unlock conjugated metabolites (e.g., glucuronides) using β-glucuronidase .
    • Multi-analyte panels : Include stable metabolites like A08 (monohydroxypentyl) and A07 (pentanoic acid) to extend detection windows .
    • Cross-assay validation : Combine immunoassays with HRMS to balance throughput and specificity .

    Q. Methodological Frameworks

    • PICOT for study design : Define Population (e.g., human volunteers), Intervention (oral administration), Comparison (in vitro vs. in vivo), Outcome (metabolite identification), Time (detection windows) .
    • FINER criteria : Ensure research questions are Feasible (e.g., accessible biosamples), Interesting (novel metabolic pathways), Novel (first in vivo data), Ethical (low-dose trials), and Relevant (public health implications) .

    Properties

    IUPAC Name

    1-pentyl-N-(2-phenylpropan-2-yl)indazole-3-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H27N3O/c1-4-5-11-16-25-19-15-10-9-14-18(19)20(24-25)21(26)23-22(2,3)17-12-7-6-8-13-17/h6-10,12-15H,4-5,11,16H2,1-3H3,(H,23,26)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LCBASRYREGWIJT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C)(C)C3=CC=CC=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H27N3O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID001019036
    Record name Cumyl-PINACA
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001019036
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    349.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1400742-15-5
    Record name N-(1-Methyl-1-phenylethyl)-1-pentyl-1H-indazole-3-carboxamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1400742-15-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Cumyl-PINACA
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742155
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Cumyl-PINACA
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001019036
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name CUMYL-PINACA
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1P3KD3CV
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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